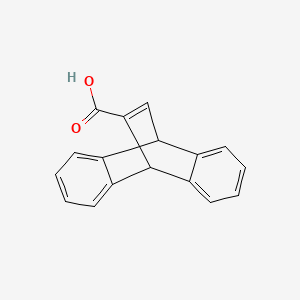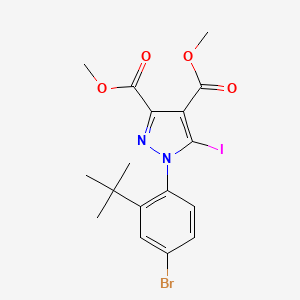![molecular formula C21H24BrClN4O2 B11962715 N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B11962715.png)
N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-BENZYL)-1-PIPERAZINYL)ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylidene group, a piperazine ring, and an aceto-hydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-BENZYL)-1-PIPERAZINYL)ACETOHYDRAZIDE typically involves a multi-step process:
Formation of the Benzylidene Intermediate: The initial step involves the condensation of 3-bromo-4-methoxybenzaldehyde with hydrazine hydrate to form the benzylidene intermediate.
Piperazine Derivative Synthesis: In parallel, 2-chlorobenzyl chloride is reacted with piperazine to yield the 2-chlorobenzyl-piperazine derivative.
Coupling Reaction: The final step involves the coupling of the benzylidene intermediate with the 2-chlorobenzyl-piperazine derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include:
Catalysis: Using catalysts to accelerate reaction rates.
Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-BENZYL)-1-PIPERAZINYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-BENZYL)-1-PIPERAZINYL)ACETOHYDRAZIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-BENZYL)-1-PIPERAZINYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-PHENYL)-1-PIPERAZINYL)ACETOHYDRAZIDE
- N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-ETHYL)-1-PIPERAZINYL)ACETOHYDRAZIDE
Uniqueness
N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-BENZYL)-1-PIPERAZINYL)ACETOHYDRAZIDE stands out due to its specific substituents, which confer unique chemical properties and potential applications. The combination of bromine, chlorine, and methoxy groups enhances its reactivity and versatility in various chemical reactions.
Propiedades
Fórmula molecular |
C21H24BrClN4O2 |
|---|---|
Peso molecular |
479.8 g/mol |
Nombre IUPAC |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C21H24BrClN4O2/c1-29-20-7-6-16(12-18(20)22)13-24-25-21(28)15-27-10-8-26(9-11-27)14-17-4-2-3-5-19(17)23/h2-7,12-13H,8-11,14-15H2,1H3,(H,25,28)/b24-13+ |
Clave InChI |
QXDYPXSTRBILJZ-ZMOGYAJESA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)Br |
SMILES canónico |
COC1=C(C=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


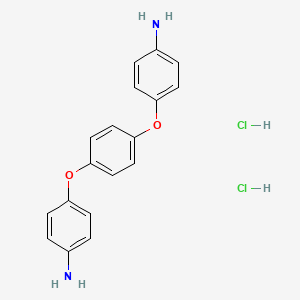




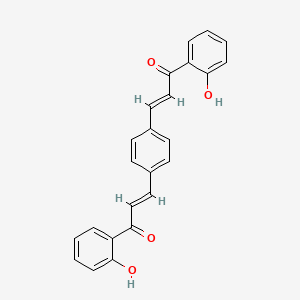
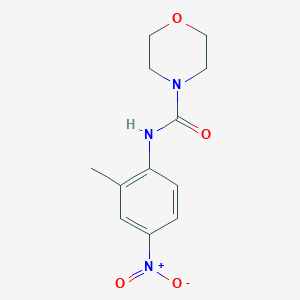


![3-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11962675.png)
